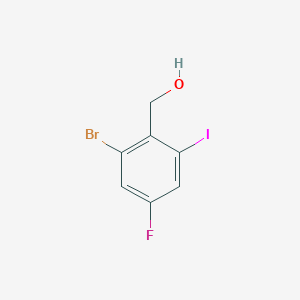

(2-Bromo-4-fluoro-6-iodophenyl)methanol

Description

(2-Bromo-4-fluoro-6-iodophenyl)methanol is a trihalogenated benzyl alcohol derivative with the molecular formula C₇H₅BrFIO. This compound features a benzene ring substituted with bromine (Br), fluorine (F), and iodine (I) at the 2-, 4-, and 6-positions, respectively, and a hydroxymethyl (-CH₂OH) group at the 1-position. However, direct experimental data on this compound are scarce in the literature, necessitating inferences from structurally analogous halogenated benzyl alcohols .

Properties

IUPAC Name |

(2-bromo-4-fluoro-6-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIWLIKZOGQUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CO)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and iodine.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluoro-6-iodophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the halogenated benzene ring to form less substituted derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, hydrogenation using palladium on carbon (Pd/C).

Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products Formed

Oxidation: Formation of (2-Bromo-4-fluoro-6-iodophenyl)aldehyde or (2-Bromo-4-fluoro-6-iodobenzoic acid).

Reduction: Formation of less halogenated phenylmethanol derivatives.

Substitution: Formation of azido or cyano derivatives of this compound.

Scientific Research Applications

(2-Bromo-4-fluoro-6-iodophenyl)methanol has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-6-iodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The iodine atom in (2-Bromo-4-fluoro-6-iodophenyl)methanol increases molecular weight (407.92 g/mol) and polarizability compared to methyl- or chloro-substituted analogs. Iodine’s larger atomic radius may also influence crystal packing and solubility .

Crystallographic and Physicochemical Properties

- 3-Bromo-5-chlorosalicylaldehyde derivative (): Exhibits a planar aromatic ring (mean σ(C–C) = 0.005 Å) and strong intermolecular O–H···N hydrogen bonds (R factor = 0.032). The absence of iodine may result in tighter packing .

- Software Tools : Structures of analogous compounds are typically solved using SHELX (for refinement) and visualized with ORTEP-3, indicating rigorous crystallographic standards .

Biological Activity

(2-Bromo-4-fluoro-6-iodophenyl)methanol, with the chemical formula C7H6BrFIO, is a halogenated phenolic compound that has garnered attention for its potential biological activities. The unique combination of bromine, fluorine, and iodine substituents on the aromatic ring may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure features a phenolic hydroxyl group attached to a halogenated aromatic ring. The presence of multiple halogens can significantly alter the physicochemical properties, including solubility and lipophilicity, which are crucial for biological activity.

The biological activity of this compound is hypothesized to stem from its interaction with various biomolecules:

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may interact with specific receptors in cellular pathways, influencing signal transduction processes.

- Antioxidant Activity : The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant and scavenging free radicals.

Biological Activity Data

Recent studies have examined the biological effects of this compound in various contexts. Below is a summary table of key findings:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential use in developing new antibacterial agents.

- Cytotoxic Effects : In vitro tests on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent increase in cell death, attributed to apoptosis pathways. This highlights its potential as an anticancer agent.

- Enzyme Interaction Studies : Investigations into cholinesterase inhibition revealed that this compound effectively reduced enzyme activity, indicating potential implications for treating neurodegenerative diseases where cholinesterase modulation is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.